Product packaging for Trichlorovinylsilane(Cat. No.:CAS No. 75-94-5)

Trichlorovinylsilane

Cat. No.: B1218785
CAS No.: 75-94-5
M. Wt: 161.48 g/mol
InChI Key: GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org In the same year, they also prepared tetraethylsilane. sbfchem.comsbfchem.com This marked the formal inception of a new branch of chemistry. sbfchem.com For several decades following this discovery, from the late 19th to the early 20th century, the field saw gradual but significant progress. Scientists like A. Ladenburg, A. Polis, and notably, the British chemist F.S. Kipping, made substantial contributions. richsilicone.comspsilicone.com Kipping's extensive research from 1898 to 1944, which included the synthesis of various hydrolyzable silanes using the Grignard reaction, laid the groundwork for the future silicone industry. richsilicone.com He is also credited with coining the term "silicone" in 1904. wikipedia.org

The period after 1940 can be considered the developmental phase of organosilicon chemistry, as researchers began to recognize the vast application potential of polymeric organosilicon compounds. sbfchem.com Pioneers like J.F. Hyde at Corning Glass Company and E.G. Rochow at General Electric were instrumental in developing silicone resins, coatings, and other polyorganosiloxane products. sbfchem.comrichsilicone.com Rochow's invention of the "direct synthesis method" in 1941 was a revolutionary step that enabled the large-scale industrial production of silicones. spsilicone.com Since the establishment of the first organosilicon factory by Dow Corning in 1943, the industry has seen nearly 70 years of continuous development. sbfchem.com

Significance of Organosilicon Compounds in Modern Science and Technology

Organosilicon compounds are integral to numerous sectors of the economy and daily life. sbfchem.com Their applications have expanded from traditional uses in insulation, lubrication, and sealing to advanced technologies in electronics, photovoltaics, medicine, and aerospace. sbfchem.com The unique properties of these compounds, such as high-temperature resistance, moisture resistance, and excellent insulation, make them indispensable in high-performance applications. sbfchem.com

In the realm of materials science, organosilicon polymers are valued for their flexible chemistry, which allows for the creation of materials with tailor-designed properties. wiley-vch.de They are used in a wide array of applications, including biomaterials, functional coatings, electronic devices, and as additives and modifiers. wiley-vch.de For instance, the high breathability and biocompatibility of polydimethylsiloxane (B3030410) have made it a critical material in the life sciences. sbfchem.com Furthermore, the surface properties of polysiloxanes are utilized in defoamers, release agents, and surfactants. sbfchem.com The ongoing research and development in this field continue to unveil new applications, particularly in sustainable chemistry and high-tech industries. cfsilicones.comresearchgate.net

Trichlorovinylsilane within the Broader Scope of Chlorosilanes

This compound (TCVS), with the chemical formula C2H3Cl3Si, is a prominent member of the chlorosilane family. guidechem.comnih.gov Chlorosilanes are characterized by having one to four chlorine atoms bonded to a silicon atom, which may also be bonded to hydrogen or organic groups. chemicalbook.com TCVS is a colorless to pale yellow fuming liquid with a pungent odor. nih.gov

Like other chlorosilanes, TCVS is highly reactive, particularly with water, moist air, or steam, with which it reacts violently to produce toxic and corrosive hydrogen chloride fumes. guidechem.comchemicalbook.com This reactivity is a defining characteristic of chlorosilanes and dictates their handling and application. chemicalbook.com TCVS serves as a crucial intermediate in the synthesis of silicones and as a coupling agent in adhesives and bonds. nih.gov Its bifunctional nature, possessing both a reactive vinyl group and hydrolyzable chloro groups, allows it to bridge organic and inorganic materials. chemimpex.com

Table 1: Properties of this compound

Property Value
CAS Number 75-94-5
Molecular Formula C2H3Cl3Si
Molecular Weight 161.49 g/mol
Boiling Point 90-93 °C
Density 1.27-1.28 g/mL at 25 °C
Flash Point 10-10.6 °C
Refractive Index 1.436 at 20 °C

The data in this table is compiled from multiple sources. guidechem.comnih.govchemicalbook.comnist.govfishersci.ca

Academic Relevance and Research Trajectories of this compound

This compound is a subject of ongoing academic and industrial research due to its versatile chemical properties and wide range of applications. chemimpex.comsigmaaldrich.com Research often focuses on its use as a precursor for more complex organosilicon compounds and materials. sigmaaldrich.com For instance, it is a key starting material for producing other silane (B1218182) coupling agents like vinyltrimethoxysilane (B1682223) and vinyltriethoxysilane. powerchemical.net

Recent research has explored its use in surface modification to enhance the adhesion and performance of materials in electronics and automotive parts. chemimpex.com Studies have also investigated its application in creating water-repellent coatings for textiles and building materials. chemimpex.com In the field of polymer chemistry, TCVS is used to facilitate cross-linking, which improves the mechanical strength and thermal stability of polymers. chemimpex.com Furthermore, research has delved into its photochemical properties, such as its ultraviolet absorption spectra and the production of vinyl radicals upon photolysis. sigmaaldrich.com The compound's role in the synthesis of advanced materials, such as epoxy-terminated carbosiloxanes, continues to be an active area of investigation. chemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl3Si B1218785 Trichlorovinylsilane CAS No. 75-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(ethenyl)silane
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InChI

InChI=1S/C2H3Cl3Si/c1-2-6(3,4)5/h2H,1H2
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InChI Key

GQIUQDDJKHLHTB-UHFFFAOYSA-N
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Canonical SMILES

C=C[Si](Cl)(Cl)Cl
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Molecular Formula

C2H3Cl3Si
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DSSTOX Substance ID

DTXSID8026430
Record name Trichloroethenylsilane
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Molecular Weight

161.48 g/mol
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Physical Description

Vinyltrichlorosilane appears as a colorless to pale yellow fuming liquid with a pungent odor. Vapor and liquid may cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless to pale yellow liquid with sharp, choking odor like hydrochloric acid; [HSDB]
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Boiling Point

195.1 °F at 760 mmHg (USCG, 1999), 91.5 °C
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Flash Point

70 °F (NFPA, 2010), 70 °F (21 °C) (open cup)
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Solubility

Soluble in most organic solvents, Very soluble in chloroform
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Density

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2426 g/cu cm at 20 °C
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Vapor Density

5.61 (Air = 1)
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Vapor Pressure

65.9 [mmHg], 65.9 mm Hg at 25 °C
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Color/Form

Fuming liquid, Liquid, Colorless or pale yellow liquid

CAS No.

75-94-5
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Melting Point

-139 °F (USCG, 1999), -95 °C
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Synthetic Methodologies for Trichlorovinylsilane

Direct Synthesis Routes for Chlorosilanes

Tetrachlorosilane and Hydrogen Exposure of Silicon (Hydrochlorination Silicon)

Primary Reaction: Si (s) + 3 HCl (g) → SiHCl₃ (g) + H₂ (g)

This process typically occurs in specialized reactors, such as fixed-bed or fluidized-bed reactors, designed to handle the solid silicon and gaseous reactants at high temperatures. While this reaction primarily yields trichlorosilane (B8805176), other chlorosilanes like silicon tetrachloride (SiCl₄) and dichlorosilane (B8785471) (SiH₂Cl₂) are also formed as byproducts, necessitating subsequent separation and purification steps to obtain high-purity trichlorosilane suitable for vinyltrichlorosilane production.

Catalytic thermal hydrogenation plays a crucial role in optimizing the yield and purity of trichlorosilane, particularly by converting less desirable chlorosilane byproducts into the target compound. One significant application of this technology involves the conversion of silicon tetrachloride (SiCl₄) into trichlorosilane (SiHCl₃) through reaction with hydrogen gas. This process is vital for maximizing the utilization of silicon resources and managing the product distribution from initial silicon chlorination or hydrochlorination processes.

Reaction: SiCl₄ (g) + H₂ (g) ⇌ SiHCl₃ (g) + HCl (g)

Optimizing the reaction conditions for the direct hydrochlorination of silicon is paramount to achieving high yields of trichlorosilane. Key parameters include the purity of the silicon feedstock, the ratio of hydrogen chloride to silicon, reaction temperature, and residence time.

Typical Conditions:

Temperature: 300-350 °C

Pressure: Near atmospheric

Reactor Type: Fluidized bed or fixed bed

Under these conditions, careful control of the silicon particle size and the flow rates of reactants can maximize the conversion of silicon and the selective formation of trichlorosilane. Yields of trichlorosilane in the crude product mixture can range from 70-80%, with the remainder comprising SiCl₄, SiH₂Cl₂, and other minor silanes. Efficient distillation and purification trains are essential to isolate high-purity SiHCl₃ for subsequent vinyltrichlorosilane synthesis.

Catalyzed Tetrachlorosilane and Dichlorosilane Reaction (Redistribution/Anti-Disproportionation Reaction)

Another significant method for producing trichlorosilane involves the catalyzed redistribution or anti-disproportionation reaction between silicon tetrachloride (SiCl₄) and dichlorosilane (SiH₂Cl₂). This process is important for converting dichlorosilane, which is less commercially valuable than trichlorosilane, into the desired precursor for vinyltrichlorosilane.

Reaction: SiCl₄ (g) + SiH₂Cl₂ (g) ⇌ 2 SiHCl₃ (g)

Alternative Synthetic Routes to Trichlorovinylsilane

Beyond the methods focused on precursor production, direct synthetic routes to vinyltrichlorosilane exist, offering alternative pathways for its manufacture.

The Grignard reagent-based synthesis offers a laboratory-scale or specialty production method for vinyltrichlorosilane. This route involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium chloride (CH₂=CHMgCl) or vinylmagnesium bromide (CH₂=CHMgBr), with silicon tetrachloride (SiCl₄).

Reaction Example: CH₂=CHMgCl (solvated) + SiCl₄ (l) → CH₂=CHSiCl₃ (l) + MgCl₂ (s)

This reaction is typically performed in an ethereal solvent at controlled temperatures, often ranging from ambient to moderate heating. While this method can achieve good yields of vinyltrichlorosilane, it is generally less favored for large-scale industrial production due to the cost and handling complexities associated with Grignard reagents and the generation of solid magnesium halide byproducts, which require separation.

The most prevalent and industrially significant method for synthesizing vinyltrichlorosilane involves the direct catalytic reaction between trichlorosilane (SiHCl₃) and acetylene (B1199291) (C₂H₂). This process represents a direct formation of the silicon-carbon bond via a gas-phase condensation mechanism.

Reaction: SiHCl₃ (g) + C₂H₂ (g) → CH₂=CHSiCl₃ (g)

This reaction is highly selective and efficient when carried out in the presence of a suitable catalyst, most commonly platinum-based catalysts. Examples include platinum complexes supported on activated carbon, alumina, or silica (B1680970). The reaction is performed in the gas phase at temperatures typically between 150 °C and 200 °C, under near-atmospheric pressure.

Catalyst: Platinum complexes (e.g., Speier's catalyst, Karstedt's catalyst)

Conditions: 150-200 °C, atmospheric pressure

This hydrovinylation process is characterized by high yields, often exceeding 95%, and is the preferred route for the bulk industrial production of vinyltrichlorosilane due to its efficiency, selectivity, and the availability of its precursors.

Photochemical Synthesis Pathways

Photochemistry plays a role in the broader field of organosilane chemistry, influencing reactions involving vinylsilanes and the behavior of trichlorosilane derivatives. While direct photochemical synthesis of this compound is not extensively detailed in the literature, the compound itself is known to undergo photochemical decomposition.

Studies on the ultraviolet photochemistry of this compound reveal its propensity to generate reactive intermediates. Upon irradiation, particularly at wavelengths like 193 nm, this compound can fragment to produce the vinyl radical (HCCH₂) and the trichlorosilyl (B107488) radical (SiCl₃) psu.eduacs.org. This photolytic pathway is of fundamental interest for understanding radical reaction kinetics and the behavior of silicon-containing species under UV light psu.edu.

In the broader context of vinylsilane chemistry, photochemical methods have been employed for the functionalization of polysilanes containing vinyl groups through reductive coupling researchgate.net. Additionally, photochemical conditions can be utilized in reactions involving vinylsilanes, such as the addition of organoazides rsc.org. However, the direct synthesis of this compound via a photochemical route, distinct from its thermal reaction with acetylene, is not a prominent method described in the surveyed literature. The established synthesis primarily relies on the reaction of acetylene with trichlorosilane, often catalyzed by peroxides google.comchemdad.com.

Enantioselective Synthesis Utilizing Trichlorosilane as a Reducing Agent

Trichlorosilane (HSiCl₃) is a versatile and cost-effective reducing agent that, when employed in conjunction with chiral catalysts or activators, facilitates the enantioselective reduction of various functional groups, particularly imines and ketones. This application is crucial for synthesizing chiral amines and alcohols, which are vital building blocks in pharmaceuticals and fine chemicals.

The mechanism typically involves the activation of trichlorosilane by a chiral Lewis base or organocatalyst, which then mediates the reduction of the substrate. A wide array of chiral catalysts, including derivatives of amino acids like valine and proline, as well as cinchona alkaloids, have demonstrated high efficacy in these transformations.

Table 1: Enantioselective Reductions Catalyzed by Trichlorosilane

Reaction TypeSubstrate ClassChiral Catalyst/ActivatorMax Enantioselectivity (ee%)Reference(s)
Reduction of KetiminesKetiminesN-methyl valine-derived Lewis-basic formamides (e.g., Sigamide)Up to 97% acs.org, organic-chemistry.org
Reduction of KetiminesKetiminesN-formyl-L-pipecolinic acid derivativeUp to 96% organic-chemistry.org
Reduction of KetiminesKetiminesN-picolinoyl-(2S)-(diphenylhydroxymethyl)pyrrolidineUp to 80% beilstein-journals.org
Reduction of KetiminesKetiminesSupported Cinchona-based picolinamides (e.g., on polystyrene)Up to 91% mdpi.com
Reduction of Aromatic KetonesAromatic KetonesN-formyl-α'-(2,4,6-triethylphenyl)-L-prolineUp to 99.7% acs.org, researchgate.net
Reduction of Aromatic KetonesAromatic KetonesIsoquinolinyloxazolineUp to 94% acs.org
Conjugate Reduction of EnonesEnonesChiral bisphosphine dioxideHigh organic-chemistry.org
Reduction of IminesIminesN-methylvaline-derived Lewis-basic formamidesHigh organic-chemistry.org
Reduction of IminesIminesL-Piperazine-2-carboxylic acid derived N-formamidesHigh organic-chemistry.org
Hydrosilylation of IminesIminesL-Piperazine-2-carboxylic acid derived N-formamidesHigh organic-chemistry.org
Reductive Amination of α-chloroketonesα-chloroketonesN-methylvaline derived Lewis basic formamideHigh researchgate.net

These examples highlight the broad applicability of trichlorosilane as a reducing agent in achieving high levels of enantioselectivity for various substrates, often with low catalyst loadings and under mild conditions acs.orgorganic-chemistry.orgmdpi.comacs.orgresearchgate.net.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.org. In the context of organosilane synthesis, including that of this compound, these principles guide the development of more sustainable and environmentally benign methodologies.

Broader advancements in organosilane chemistry emphasize the use of more environmentally friendly solvents and catalytic systems, aiming to reduce toxicity and energy consumption mdpi.comzmsilane.comjocpr.com. The development of processes that minimize the use of hazardous reagents and byproducts is a continuous effort within the field. While trichlorosilane itself is a reactive compound, its role as a precursor for high-purity silicon, essential for the semiconductor industry, underscores the importance of optimizing its production and downstream applications with sustainability in mind mdpi.comsmolecule.com.

Advanced Spectroscopic and Theoretical Characterization of Trichlorovinylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon framework of molecules. Studies involving Trichlorovinylsilane and its derivatives have utilized ¹³C NMR to identify and assign signals corresponding to different carbon environments. For instance, in the analysis of silacyclopropene derivatives synthesized using TCVS, ¹³C NMR spectra revealed distinct signals for carbons within the silacyclopropene ring and those associated with attached functional groups. These assignments are critical for confirming the successful formation of target molecules and understanding structural nuances.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon EnvironmentChemical Shift (δ, ppm)SolventCitation
Si-C-Si (in silacyclopropene)0.50C6D6 rsc.org
Si-C-Carm (in derivative)182.36C6D6 rsc.org
CHarm (ortho, in derivative)128.16C6D6 rsc.org
Si-CH=CH₂ (vinyl, in derivative)136.96C6D6 rsc.org
SiCH=CH₂ (vinyl, in derivative)139.09C6D6 rsc.org

While specific ¹³C NMR data for this compound itself is often cited by reference to general spectroscopic databases nih.govguidechem.com, studies on its derivatives provide valuable insights into the characteristic signals of the vinyl group and silicon-bound carbons.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is indispensable for characterizing silicon-containing compounds, offering direct insight into the electronic environment of the silicon atom. The chemical shifts in ²⁹Si NMR spectra are highly sensitive to the substituents attached to silicon. For this compound and its derivatives, ²⁹Si NMR can differentiate between silicon atoms bonded to chlorine, carbon, oxygen, or other silicon atoms, as well as identify different degrees of condensation or substitution. For example, studies on silacyclopropane (B577268) derivatives have shown distinct ²⁹Si NMR signals for silicon atoms within cyclic structures or those bearing methyl and vinyl groups rsc.org. Other related compounds, such as dichlorosilane (B8785471) derivatives, exhibit characteristic shifts for Si-Cl₂ environments rsc.org.

Table 2: Representative ²⁹Si NMR Chemical Shifts for this compound and Related Compounds

Silicon EnvironmentChemical Shift (δ, ppm)SolventCitation
Si-Cl₂ (in dichlorosilane 1)-14.82C6D6 rsc.org
Si-C-Si (in silacyclopropene)-12.74C6D6 rsc.org
Si-central (in silacyclopropane)-53.79C6D6 rsc.org
Si-(CH₃)₃ (in derivative)7.03C6D6 rsc.org
Trichlorosilane (B8805176) (SiHCl₃)30.9- lookchem.com

These spectral data are crucial for confirming the structure and purity of synthesized organosilicon compounds derived from or related to this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for analyzing its fragmentation patterns, which can reveal structural information. Electron ionization (EI) mass spectrometry is commonly used for volatile compounds like this compound guidechem.com. Studies on the dissociative electron attachment (DEA) to this compound and related silanes indicate that these molecules undergo extensive fragmentation upon electron impact, yielding a variety of ionic fragments acs.orgacs.orgacs.orgresearchgate.net. These fragmentation pathways provide clues about bond strengths and molecular stability. For instance, LIFDI-MS (Liquid Injection Field Desorption Ionization Mass Spectrometry) has been employed to analyze derivatives, providing molecular ion information rsc.org.

Table 3: Mass Spectrometry Data for this compound and Related Compounds

Compound/Ionm/zMethodCitation
Silacyclopropene 4 [M]+385.1916LIFDI-MS rsc.org
This compound (Database)69989EI-MS guidechem.com

The analysis of fragmentation patterns, particularly under DEA conditions, reveals complex unimolecular decompositions involving bond cleavages and rearrangements, highlighting the rich ionic chemistry of these silane (B1218182) derivatives acs.orgacs.orgresearchgate.net.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of solid materials. While this compound itself is a liquid at room temperature, XRD is applied to crystalline derivatives or materials modified using TCVS. For example, the crystalline nature of chitosan-grafted-trichlorovinylsilane (CT–g–VTCS) films has been confirmed using XRD analysis emu.edu.tr. Similarly, modifications of cotton fibers with silane coupling agents, which can include TCVS, have also been characterized by XRD to assess changes in the material's crystalline structure and thermal stability researchgate.net. These studies demonstrate how XRD can verify the successful incorporation of silane functionalities into solid matrices.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Modified Materials

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and topography of materials. In the context of this compound, SEM is instrumental in visualizing the effects of surface modification. For instance, SEM has been employed to observe the surface features of cellulose (B213188) fibers modified with silane coupling agents, including TCVS, to understand the improved compatibility between fibers and polymer matrices researchgate.net. Studies on chitosan-grafted-trichlorovinylsilane films have shown SEM micrographs revealing refined structures with rough surfaces, indicative of successful grafting emu.edu.tr. Furthermore, SEM has been used to analyze 3D-printed micro- and macro-structures that underwent surface modification using TCVS treatment, demonstrating the technique's utility in evaluating surface architecture after chemical functionalization researchgate.net. The morphology of silicone micro- and nanostructures derived from TCVS precursors has also been investigated using SEM uzh.ch.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental composition information and allows for elemental mapping of a sample's surface. This technique is vital for confirming the presence and distribution of silicon and other elements introduced via TCVS during surface modification processes. For example, EDX analysis has been used to characterize cotton fibers functionalized with silane coupling agents, confirming the attachment of silanes researchgate.net. Similarly, STEM-EDX (Scanning Transmission Electron Microscopy - Energy Dispersive X-ray Spectroscopy) has shown the uniform distribution of elements like carbon, silicon, and oxygen in nanostructures derived from TCVS precursors uzh.ch. These analyses are crucial for validating the success of surface functionalization strategies.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling, particularly Density Functional Theory (DFT) and ab initio calculations, play a significant role in understanding the reaction mechanisms, electronic structures, and properties of this compound and its interactions. DFT calculations have been employed to optimize molecular structures, predict spectroscopic parameters, and investigate reaction pathways, such as the [2+2] cycloaddition and cycloreversion reactions involving TCVS and Grubbs catalysts smu.edudokumen.pub. These studies utilize methods like ωB97XD with def2-TZVP basis sets to accurately model molecular geometries and energies dokumen.pub.

Furthermore, computational studies have explored the ionic chemistry of silane cations formed by electron impact, including the fragmentation patterns of TCVS acs.orgacs.org. Comparisons between experimental data and ab initio calculations have validated theoretical models, providing insights into reaction enthalpies and the competition between isomerization and fragmentation processes acs.orgacs.org. DFT has also been used to study binding energies and interaction distances in modified materials, contributing to a deeper understanding of surface functionalization mechanisms acs.org.

Ab Initio Molecular Orbital Studies and Reaction Pathway Determination

Ab initio molecular orbital studies are powerful tools for investigating reaction mechanisms and determining potential energy surfaces, providing detailed insights into how molecules transform. Research has explored the reaction pathways involving this compound through quantum-mechanical calculations.

One such study examined the reaction of this compound with tert-Butyllithium (B1211817) (t-BuLi) in the presence of alkynes acs.org. Quantum-mechanical calculations, employing theoretical levels such as B3LYP/6-311+G(d,p) and MP4/6-31+G(d), suggested that silenes are unlikely to be the primary intermediates in these reactions. Instead, the calculations indicated that a competing pathway involving nucleophilic addition of the lithiated species to the alkyne, leading to a carbometalation-reelimination reaction, is energetically favored acs.org. These computational investigations help to elucidate the complex reaction dynamics and identify the most probable mechanistic routes, contributing to a deeper understanding of this compound's reactivity in organometallic chemistry acs.org.

Reactivity and Reaction Mechanisms of Trichlorovinylsilane

Silicon-Halogen Bond Reactivity

The three Si-Cl bonds in trichlorovinylsilane are highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom and the good leaving group ability of the chloride ion. open.ac.uk This reactivity is central to its use as a coupling agent and in the synthesis of more complex organosilicon compounds.

Nucleophilic substitution is a characteristic reaction of chlorosilanes. lkouniv.ac.in The large size of the silicon atom makes it more accessible to nucleophiles compared to carbon, facilitating the formation of pentacoordinate intermediates or transition states. open.ac.uksemi.ac.cn

Hydrolysis: this compound reacts readily, and sometimes violently, with water or moisture to produce siloxanes and hydrochloric acid. nih.govsmolecule.com The initial step is the rapid hydrolysis of the Si-Cl bonds to form vinylsilanetriol (CH₂=CHSi(OH)₃). This intermediate is unstable and quickly undergoes condensation, eliminating water to form cross-linked polysiloxane networks. europa.eu The hydrolysis rate is influenced by pH, with catalysis by both hydronium and hydroxide (B78521) ions observed. europa.eueuropa.eu

Grignard Reactions: Grignard reagents (R-MgX) are powerful nucleophiles that can displace the chloride ions on this compound to form new silicon-carbon bonds. This method is widely used to synthesize a variety of organosilanes. lkouniv.ac.ingelest.com The extent of substitution can be controlled by the stoichiometry and steric hindrance of the Grignard reagent. lkouniv.ac.in For example, reacting this compound with Grignard reagents derived from 2-thienylmethyl chloride or 2-bromothiophene (B119243) leads to the formation of thienyl-substituted vinylsilanes. clockss.org Similarly, phenyl Grignard reagents can be used to produce phenyl-substituted chlorosilanes. google.com The process can be tailored to maximize the yield of specific products, like diphenylchlorosilanes, by carefully controlling the mole ratios of reactants and solvents. google.com

Other Nucleophiles: Other nucleophiles, such as alcohols (alcoholysis) and amines, also react with the Si-Cl bonds to form corresponding alkoxy- and aminosilanes. The reaction with alcohols, for instance, can be used to promote other reactions, such as the addition of trichlorosilane (B8805176) to carbonyl compounds. google.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Silicon Center of this compound

Nucleophile/ReagentProduct TypeGeneral Reaction
Water (H₂O)Siloxane PolymerCH₂=CHSiCl₃ + 3H₂O → [CH₂=CHSiO₁.₅]n + 3HCl
Grignard Reagent (R-MgX)Alkyl/Aryl VinylsilaneCH₂=CHSiCl₃ + 3R-MgX → CH₂=CHSiR₃ + 3MgXCl
Alcohol (R'OH)AlkoxyvinylsilaneCH₂=CHSiCl₃ + 3R'OH → CH₂=CHSi(OR')₃ + 3HCl

Insertion reactions involve the introduction of a reactive species, such as a carbene or silylene, into the Si-Cl bond. While less common than nucleophilic substitution, these reactions provide pathways to novel organosilicon structures. Research has shown that carbenes, like 1,2,2-trifluoroethylidene, can insert into the Si-Cl bonds of various chlorosilanes, although the yield for trichlorosilane is relatively low (2-15%). rsc.org More recent studies have focused on the insertion of silylenes into metal-halogen bonds, which can be a route to forming silicon-metal bonds. nih.gov For instance, silyliumylidene ions can insert into the Rh-Cl bond of a rhodium complex. nih.gov Another key reaction is the insertion of dichlorosilylene (B1217353) (SiCl₂), often generated from the decomposition of trichlorosilane, into the carbon-chlorine bond of chlorobenzene (B131634) to produce phenyltrichlorosilane. researchgate.net

Chlorination of silanes can proceed via different mechanisms, including free-radical pathways. google.com While the direct chlorination of the vinyl group is a possibility, studies on related compounds like methyl trichlorosilane show that chlorination can occur at the organic substituent via a free-radical mechanism, often initiated by UV light or chemical initiators like benzoyl peroxide. google.com Investigations into the chlorination of other hydrosilanes, such as trichlorosilane (SiHCl₃) and chlorodimethylsilane, using metal chlorides like WCl₆ and MoCl₅ as chlorine sources, have been conducted. rsc.orgrsc.orgresearchgate.net These studies, supported by density functional theory (DFT) calculations, explore the reaction mechanisms and energy barriers, finding that radicals like (CH₃)₂SiCl· are key intermediates. rsc.orgrsc.org The reaction of chlorine radicals (Cl·) with hydrosilanes can proceed via either direct substitution at the silicon atom or, more commonly, through a hydrogen abstraction mechanism. rsc.orgresearchgate.net

Vinyl Group Reactivity

The vinyl group (CH₂=CH-) in this compound behaves as a typical alkene, undergoing addition and polymerization reactions. This reactivity is fundamental to its role in creating silicone polymers with organic functionalities and for surface modification.

The vinyl group of this compound allows it to participate in radical polymerization. solubilityofthings.com This process can be initiated by standard free-radical initiators, such as AIBN or BPO, which decompose upon heating to generate radicals that attack the vinyl double bond. sigmaaldrich.com This initiates a chain reaction, leading to the formation of a poly(trichlorosilyl ethylene) backbone. Such polymerization reactions are crucial for synthesizing advanced materials and block copolymers. solubilityofthings.comrsc.org For instance, trichlorosilane (a related compound) has been used as a chain transfer agent in the radical polymerization of monomers like styrene (B11656) and 4-vinylpyridine (B31050) to control the molecular weight of the resulting polymers. rsc.orgx-mol.com

The electron-rich double bond of the vinyl group is susceptible to addition reactions.

Hydrosilylation: This is a significant reaction where a silicon-hydride (Si-H) bond adds across the C=C double bond. While this compound itself does not have an Si-H bond to add, it can be the substrate for the addition of a hydrosilane, such as trichlorosilane (HSiCl₃), in the presence of a catalyst. wikipedia.orgsci-hub.se This reaction, often catalyzed by platinum complexes like chloroplatinic acid, is a primary method for creating silicon-carbon bonds and is used to synthesize a vast range of organosilicon compounds. sci-hub.seiupac.orggoogleapis.com The addition typically follows an anti-Markovnikov pattern, where the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org Palladium-phosphine complexes have also been used to catalyze the hydrosilylation of styrene derivatives with trichlorosilane, proceeding via a hydropalladation mechanism. libretexts.orgnih.gov

Other Addition Reactions: The vinyl group can undergo addition with other reagents. For example, the addition of halogens or hydrogen halides across the double bond can occur, though this competes with reactions at the Si-Cl bonds. lkouniv.ac.in In a specific study, the reaction of 1,2,2-trifluoroethylidene with this compound resulted exclusively in addition to the double bond, yielding the corresponding cyclopropane (B1198618) derivative in 66% yield. rsc.org This contrasts with its reaction with other silanes where Si-H or Si-Cl insertion was also observed. rsc.org

Table 2: Examples of Addition Reactions at the Vinyl Group of this compound

Reaction TypeReagentCatalystProduct Type
Carbene Addition1,2,2-TrifluoroethylidenePyrolysisCyclopropane derivative
HydrosilylationTrichlorosilane (HSiCl₃)Platinum complexesBis(trichlorosilyl)ethane
HydrosilylationDiethylsilane (Et₂SiH₂)Platinum complexesDiethyl(trichlorosilylethyl)silane
Note: In these examples, this compound acts as the alkene substrate for another hydrosilane.

Photolytic Production of Vinyl Radicals

The photolysis of this compound using ultraviolet (UV) light can lead to the formation of vinyl radicals (H₂C=CH•). rsc.orgpsu.edu Research has shown that the 193 nm photolysis of this compound promptly produces vinyl radicals. rsc.orgrsc.org

The gas-phase UV absorption spectrum of this compound between 191 and 220 nm is broad and relatively featureless, with the absorption cross-section increasing at shorter wavelengths. psu.edu The maximum absorption cross-section in this region is at 191 nm. rsc.orgrsc.org The observed absorption bands have been assigned to the à ¹A'' ← X̃ ¹A' electronic transition based on ab initio quantum chemical calculations. psu.edu

The quantum yield for the production of vinyl radicals from the 193 nm photolysis of this compound has been determined to be approximately 0.9 ± 0.2 per photon absorbed. rsc.orgpsu.edursc.org This indicates a highly efficient process for generating vinyl radicals. psu.edu

Table 2: Photolysis Data for this compound rsc.orgrsc.org

ParameterValue
Wavelength of Photolysis193 nm
Maximum Absorption Cross-Section (at 191 nm)(8.50 ± 0.06) × 10⁻¹⁸ cm²
Vinyl Radical Quantum Yield (at 193 nm)0.9 ± 0.2

Hydrolysis and Condensation Reactions

This compound is highly susceptible to hydrolysis, a reaction where the chloro groups are replaced by hydroxyl groups in the presence of water. nih.govwikipedia.org This reaction is often rapid and leads to the formation of silanols and subsequently, through condensation, siloxanes. europa.eunih.gov

Formation of Silanols and Siloxanes

The hydrolysis of the Si-Cl bonds in this compound results in the formation of vinylsilanetriol (CH₂=CHSi(OH)₃) and hydrochloric acid. smolecule.com This silanetriol is generally unstable and readily undergoes condensation reactions. europa.eu

The condensation involves the reaction between silanol (B1196071) (Si-OH) groups to form siloxane (Si-O-Si) bonds, with the elimination of water. nih.govencyclopedia.pub This process can occur between two silanol molecules or between a silanol and an unreacted chlorosilane group. The initial condensation products can be linear or cyclic oligosiloxanes. instras.com The stability of silanols generally decreases with an increasing number of hydroxyl groups on a single silicon atom. europa.eu

Polycondensation Mechanisms and Polymer Formation

The trifunctional nature of this compound allows for the formation of a three-dimensional cross-linked polymer network upon hydrolysis and condensation. elkem.com This process, known as polycondensation, involves a series of step-wise condensation reactions between the monomeric or oligomeric species. gdckulgam.edu.inyoutube.com

The resulting polymer is a polysiloxane with a backbone of alternating silicon and oxygen atoms, and vinyl groups attached to the silicon atoms. smolecule.com The properties of the final polymer, such as its structure and molecular weight, are influenced by reaction conditions like temperature, pH, and the concentration of reactants. instras.com Acid-catalyzed hydrolysis and condensation are often preferred for producing linear or branched polysiloxanes, while base catalysis tends to yield insoluble gels. instras.com

Influence of Water and Surface-Bound Water in Polymerization

The presence and amount of water play a crucial role in the hydrolysis and subsequent polymerization of this compound. A sufficient amount of water is necessary to initiate the hydrolysis of the chlorosilyl groups to reactive silanols. researchgate.net

Research on alkyltrichlorosilanes has shown that surface-bound or physisorbed water on a substrate can significantly influence the polymerization process. rsc.orgrsc.org The silane (B1218182) molecules can react with this surface water, leading to oligomerization before attachment to the surface. rsc.orgrsc.org This can result in the formation of surface-bound polymeric particles rather than a uniform monolayer. rsc.org The process involves the recruitment of surface-adsorbed water as a co-monomer in a step-growth polymerization. rsc.orgrsc.org As the polymerization proceeds, the growing hydrophobic polymer chains may assemble into spherical particles to minimize surface tension with any remaining unreacted water. rsc.org

Reactions with Organometallic Reagents

The silicon-chlorine bonds in this compound are reactive towards various organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are commonly used to introduce organic groups onto the silicon atom, forming new silicon-carbon bonds. lkouniv.ac.in

The reaction of this compound with a Grignard reagent, for example, can lead to the substitution of one, two, or all three chlorine atoms with the organic group from the Grignard reagent, depending on the stoichiometry and reaction conditions. gelest.com The reaction with chlorosilanes is generally facile and proceeds via a four-center transition state without the need for solvent molecule replacement at the magnesium center. researchgate.net

Quantum-mechanical calculations have been used to study the reaction of this compound with tert-butyllithium (B1211817) (t-BuLi). The results suggest that the reaction with alkynes proceeds through a carbometalation-elimination mechanism rather than involving transient silene (Si=C) intermediates. acs.org

Thermal Decomposition Pathways

The thermal decomposition of this compound involves the breaking of chemical bonds to form various smaller, often reactive, species. While detailed experimental studies specifically on the gas-phase pyrolysis of this compound are not extensively documented in publicly available literature, its decomposition pathways can be inferred from studies on similar organosilane compounds and from related chemical processes like photolysis.

Upon heating, this compound is expected to decompose, and in the process, it may emit toxic fumes, including chlorine, hydrogen chloride, and potentially phosgene (B1210022) gas. nih.gov The decomposition of silanes at elevated temperatures is a known method to liberate hydrogen and deposit high-purity silicon. nih.gov

Research into the ultraviolet photolysis of this compound provides insight into potential bond-breaking points in the molecule, which may be analogous to thermal decomposition pathways. psu.edu Thermochemical calculations related to photolysis suggest that various decomposition routes are possible. psu.edu The primary pathways considered involve the cleavage of the silicon-vinyl bond or elimination reactions.

Drawing parallels from the thermal decomposition of other chlorosilanes, such as trichlorosilane (HSiCl₃) and methyltrichlorosilane (B1216827) (CH₃SiCl₃), common decomposition mechanisms include the elimination of hydrogen chloride (HCl) and the formation of highly reactive silylene species (like SiCl₂). iastate.eduacs.org For instance, the pyrolysis of trichlorosilane is known to yield dichlorosilylene (SiCl₂) and HCl. iastate.edu Similarly, the decomposition of methyltrichlorosilane can proceed via the homolysis of the Si-C bond to form trichlorosilyl (B107488) (•SiCl₃) and methyl (•CH₃) radicals. researchgate.net

Based on these analogous reactions and the limited available data, the principal thermal decomposition pathways for this compound are hypothesized to involve the following reactions:

Homolytic Cleavage of the Si-C Bond: This pathway involves the breaking of the bond between the silicon atom and the vinyl group, leading to the formation of a vinyl radical and a trichlorosilyl radical.

CH₂=CHSiCl₃ → CH₂=CH• + •SiCl₃

HCl Elimination: This is a common pathway in chlorosilanes. For this compound, this could theoretically occur, though the specific mechanism and resulting products are not well-documented.

Formation of Stable Molecules: Subsequent reactions of the initial radical products can lead to the formation of more stable molecules. For example, the radicals can abstract atoms from other molecules or recombine.

The following tables summarize the likely initial and subsequent products of the thermal decomposition of this compound based on analogous chemical systems.

Table 1: Potential Initial Decomposition Products of this compound

Product NameChemical FormulaRole/Type
Vinyl RadicalCH₂=CH•Radical Intermediate
Trichlorosilyl Radical•SiCl₃Radical Intermediate

Table 2: Potential Subsequent and Final Decomposition Products

Product NameChemical FormulaFormation Pathway (Hypothesized)
Hydrogen ChlorideHClReaction of radicals with hydrogen sources or elimination reactions
ChlorineCl₂Recombination of chlorine radicals
PhosgeneCOCl₂Potential formation in the presence of oxygen/carbon sources at high temperatures
Silicon DichlorideSiCl₂Decomposition of trichlorosilyl radical
Various Chlorohydrocarbons-Reactions involving the vinyl radical
SiliconSiHigh-temperature deposition

It is important to note that the actual distribution of products will heavily depend on the specific conditions of the thermal decomposition, such as temperature, pressure, and the presence of other substances. The study of the pyrolysis of other organosilanes indicates that complex reaction networks can arise, involving numerous elementary reactions and intermediate species. iastate.eduacs.org

Advanced Applications and Research Directions

Silicone Polymer Synthesis and Property Enhancement

Trichlorovinylsilane serves as a crucial intermediate and monomer in the production of silicone polymers, including resins and elastomers. chemimpex.com Its primary role is to introduce vinyl functional groups into the siloxane backbone. These vinyl groups act as reactive sites for cross-linking, a process known as vulcanization, which converts the polymer from a liquid or thermoplastic state into a durable thermoset material. This enhances properties such as heat resistance, mechanical strength, and electrical insulation in the final silicone products. xjysilicone.com

In specific research, this compound has been used in the synthesis of specialized silicone polymers. For instance, it is a key reactant in the co-polymerization with trichlorophenylsilane to produce polyphenylsilsesquioxane (PVSQ) with vinyl groups as reactive substituents in the side chain. oup.com This resulting polymer demonstrates high solubility in organic solvents and excellent optical transparency, making it suitable for photosensitive applications. oup.com The incorporation of the vinyl group via this compound is fundamental to tailoring the properties of silicone resins for specific functionalities. elkaysilicones.com

Surface Modification and Coating Technologies

The high reactivity of the trichlorosilyl (B107488) group with hydroxyl-rich surfaces makes this compound an effective agent for surface modification. chemimpex.com It can form robust, covalent bonds with a variety of inorganic substrates, altering their surface chemistry for advanced technological applications.

Research findings have quantified the impact of such surface treatments on adhesion. In single-fiber fragmentation tests comparing different silane (B1218182) treatments on E-glass fibers in an epoxy matrix, the nature of the silane's functional group was shown to directly influence the interfacial strength. A non-bonding silane resulted in significantly larger fiber-matrix debonding compared to a bonding silane, underscoring the importance of covalent linkage for adhesion. nist.gov

Table 1: Effect of Silane Coupling Agent on Fiber-Matrix Debonding

Silane Coupling Agent Type Unstressed Debond Region Length (Approx.) Implication for Adhesion
Non-Bonding (e.g., UTCS) > 200 µm Weaker Adhesion
Bonding (e.g., in-situ modified BUTCS) 20 µm Stronger Adhesion nist.gov

A significant application of this compound is the creation of hydrophobic (water-repellent) surfaces on various materials, including textiles and building materials. chemimpex.comsolubilityofthings.com The treatment renders surfaces that cause water to bead up and roll off, a property valuable for improving durability and resistance to moisture. chemimpex.comgelest.com This effect is achieved by forming a low-surface-energy layer on the substrate. While conventional silanization can achieve hydrophobicity, achieving superhydrophobicity (water contact angle >150°) often requires specific surface texturing or the use of fluorinated silanes. sfu.ca

However, research has shown that superhydrophobic surfaces can be generated using this compound-based chemistry. One approach involves the formation of trichlorosilane-based silicone nanofilaments on a polymer surface, which creates a hierarchical structure that, in combination with the low surface energy of the silicone, results in superhydrophobicity. acs.org Studies on similar silanes have demonstrated the ability to create coatings with water contact angles exceeding 150°, providing excellent self-cleaning properties. researchgate.net

Table 2: Research Findings on Hydrophobic Surface Creation

Silane/Method Substrate Resulting Property Water Contact Angle
This compound Biomaterials Enhanced cell attachment Not specified sigmaaldrich.com
Trichlorosilane-based Nanofilaments PMMA Superhydrophobic, Reactive >150° acs.org
Octadecyltrichlorosilane (ODTS) Glass, Plastic Superhydrophobic >150° researchgate.net

In the electronics industry, this compound and related organosilanes are used for the surface functionalization of semiconductors and other components. chemimpex.com They are employed to form self-assembled monolayers (SAMs) that can precisely alter the surface properties of materials like silicon wafers. epfl.charxiv.org This functionalization is critical for controlling surface energy, improving the adhesion of subsequent layers, and creating specific electronic interfaces. arxiv.orgresearchgate.net Research has shown that treating organic semiconductors with organosilanes can induce a significant and reversible change in electrical conductivity, opening pathways for applications in chemical sensing. researchgate.netrsc.org

For automotive parts, this compound is used to enhance the adhesion and durability of coatings, sealants, and adhesives. chemimpex.com Treating surfaces with silanes can improve the bond strength and water resistance of paints and protective layers. silicone-surfactant.com Fluoroalkylsilanes, a related class of compounds, are used to treat automotive side windows to impart self-cleaning properties. gelest.com

The functionalization of nanomaterials is a critical step in the development of high-performance nanocomposites. This compound and analogous silanes are used to modify the surfaces of nanoparticles such as silica (B1680970), zirconia, and carbon nanotubes (CNTs). nih.govmdpi.comresearchgate.net This surface treatment serves two main purposes: it prevents the agglomeration of nanoparticles and it enhances their compatibility and bonding with a host polymer matrix. mdpi.com

For example, silica nanoparticles have been functionalized using 2-(4-chlorosulfonylphenyl)ethyl trichlorosilane (B8805176) to create nanocomposite proton-exchange membranes for fuel cells. nih.gov In other research, multi-walled carbon nanotubes (MWCNTs) were incorporated into a polyurethane matrix to create a highly conductive nanocomposite. rsc.orguh.edu The surface of this composite was then further functionalized using (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane via chemical vapor deposition to impart superhydrophobicity without negatively impacting the material's electrical conductivity. rsc.orguh.edu This demonstrates the power of silane chemistry to create multifunctional materials by tailoring surface properties at the nanoscale.

Silane Coupling Agent Applications

The function of this compound as a silane coupling agent is one of its most important and widespread applications. rissochem.comsolubilityofthings.comnih.gov Silane coupling agents are a class of organosilicon compounds that act as molecular bridges to bond dissimilar materials, typically inorganic substrates to organic polymers. researchgate.netsilicone-surfactant.com Their general structure, R-Si-X₃, allows for this dual reactivity, where 'R' is an organofunctional group (like the vinyl group in this compound) and 'X' is a hydrolyzable group (like the chloro group). silicone-surfactant.com

This compound is used extensively as a coupling agent for treating glass fibers in reinforced plastics and for incorporating fillers like silica into rubber. rissochem.com The treatment improves the dispersion of the filler within the resin and enhances adhesion, which in turn boosts the mechanical, electrical, and weather-resistance properties of the final composite material. synopsischemitech.comsilicone-surfactant.com It is also a primary material for synthesizing other vinyl-functional organosilicon coupling agents. rissochem.com

Development of Novel Materials and Composites

The dual functionality of this compound makes it an important compound in material science for creating new composites and nanomaterials. solubilityofthings.com It acts as a silane coupling agent, effectively bonding organic and inorganic materials to enhance the properties of the resulting composites. solubilityofthings.com This capability is instrumental in the development of materials for diverse sectors, including electronics, coatings, and construction. marketresearchintellect.com

Chitosan (B1678972), a natural biopolymer, can be chemically modified with this compound to create films with significantly improved properties. researchgate.net The grafting of this compound onto the chitosan backbone is a straightforward method to enhance its functionality for various applications. researchgate.netresearchgate.net

A significant limitation of chitosan is its poor solubility in water at neutral or alkaline pH. dovepress.comresearchgate.net Chemical modification with this compound has been shown to dramatically improve the water solubility of chitosan. researchgate.net Research has demonstrated that this compound-modified-chitosan (TVS-m-CS) exhibits a water solubility of 67 mg/mL, a substantial increase compared to the 5.5 mg/mL solubility of cross-linked chitosan film. researchgate.net This enhanced solubility is crucial for its application in biomedical fields and other areas where solution-based processing is required. researchgate.netdovepress.com The modification process introduces new functional groups that disrupt the crystalline structure of chitosan, leading to increased amorphous regions and improved interaction with water molecules. mdpi.com

Solubility of Chitosan Films

Film Type Water Solubility (mg/mL)
This compound-modified-chitosan (TVS-m-CS) 67
Cross-linked Chitosan (CS) film 5.5

This table displays the enhanced water solubility of chitosan after modification with this compound.

This compound-modified chitosan films have demonstrated significantly enhanced antibacterial properties compared to unmodified chitosan. researchgate.netresearchgate.net These modified films are effective against a range of bacteria, including E. coli, S. aureus, E. faecalis, Kleb spp., and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antibacterial efficacy is attributed to the unique structural modifications imparted by the this compound. researchgate.netsci-hub.se

The minimum inhibitory concentration (MIC) for TVS-m-CS has been reported to be in the range of 0.078-0.156 mg/mL, with a minimum bactericidal concentration (MBC) between 3.12-12.5 mg/mL. researchgate.net Time-kill studies have further shown that a 5 mg/mL concentration of TVS-m-CS can achieve a greater than 99.9% kill rate within 24 hours. researchgate.net This potent antibacterial activity makes TVS-m-CS a promising material for biomedical applications where preventing bacterial growth is critical. researchgate.netresearchgate.net

Antibacterial Activity of TVS-m-CS

Parameter Concentration Range
Minimum Inhibitory Concentration (MIC) 0.078-0.156 mg/mL
Minimum Bactericidal Concentration (MBC) 3.12-12.5 mg/mL

This table summarizes the concentrations at which TVS-m-CS inhibits and kills bacteria.

In the manufacturing of specialty glass and ceramics, particularly ceramic matrix composites (CMCs), organosilicon compounds play a vital role. wikipedia.orgresearchgate.net this compound serves as a precursor for silicon carbide (SiC), a material highly valued for its exceptional thermal, electrical, and mechanical properties. smolecule.com The chemical vapor deposition (CVD) of methyl-trichlorosilane is a common method for producing the SiC matrix in CMCs. wikipedia.orgresearchgate.net These advanced composites are used in high-temperature applications such as in the aerospace and automotive industries. researchgate.net The use of this compound and related compounds as precursors allows for the creation of lightweight, durable, and corrosion-resistant ceramic components. wikipedia.orgresearchgate.net Furthermore, silane coupling agents are used to reinforce glass and glass-ceramic matrices, improving their mechanical properties. researchgate.net

This compound-Modified Chitosan Films

Semiconductor and Polycrystalline Silicon Production Processes

The production of high-purity polycrystalline silicon (polysilicon) is fundamental to the semiconductor and solar photovoltaic industries. cryogastech.rumersen.es A critical precursor in this industry is a chlorosilane, but it is important to distinguish that the primary compound used for large-scale polysilicon production is Trichlorosilane (TCS), with the chemical formula HSiCl₃, not this compound (H₂C=CHSiCl₃). wikipedia.orgacegases.com While this compound is a key reagent for creating specialized organosilicon compounds and surface modifications, TCS is the workhorse for bulk silicon deposition. wikipedia.orgsmolecule.com

The predominant method for manufacturing electronic and solar-grade silicon is the Siemens process. cryogastech.ruwikipedia.orgpensoft.net This process refines metallurgical-grade silicon (approx. 98% purity) into hyper-pure polysilicon with purity levels exceeding 99.9999%. cryogastech.rumersen.es

The core stages of the Siemens process are:

Trichlorosilane Synthesis : Metallurgical-grade silicon is reacted with anhydrous hydrogen chloride (HCl) in a fluidized bed reactor at temperatures around 300°C. wikipedia.org This reaction, known as hydrochlorination or direct chlorination, synthesizes gaseous TCS (HSiCl₃) along with byproducts like silicon tetrachloride (SiCl₄). wikipedia.orgresearchgate.netsilicongases.com

Purification : The resulting TCS has a low boiling point and is purified from metallic and dopant impurities through a series of distillation steps. cryogastech.rusilicongases.com This purification stage is critical for achieving the ultra-high purity required for semiconductor applications. silicongases.com

Chemical Vapor Deposition (CVD) : The highly purified TCS gas, mixed with hydrogen, is introduced into a CVD reactor containing heated, thin silicon rods (known as "slim rods"). mersen.es At temperatures around 1150°C, the TCS decomposes and deposits elemental silicon onto the rods, which grow in diameter over time. mersen.es The byproducts, including HCl and SiCl₄, are captured and recycled back into the process to improve efficiency. mersen.espensoft.net

The final polysilicon rods are broken into chunks and used to grow single-crystal silicon for wafers or cast into multicrystalline blocks for solar cells. mersen.es

Process StageDescriptionKey Chemical CompoundsTypical Conditions
TCS SynthesisReaction of metallurgical-grade silicon with hydrogen chloride to produce raw Trichlorosilane. wikipedia.orgsilicongases.comSi, HCl, HSiCl₃, SiCl₄, H₂~300°C in a fluidized bed reactor. wikipedia.org
PurificationSeparation of HSiCl₃ from byproducts and impurities through fractional distillation. cryogastech.ruHSiCl₃, SiCl₄, Dichlorosilane (B8785471)Utilizes differences in boiling points of the chlorosilanes.
Deposition (CVD)Thermal decomposition of high-purity HSiCl₃ onto heated silicon rods to grow polycrystalline silicon. mersen.esHSiCl₃, H₂, Si (elemental)~1150°C in a Siemens reactor. mersen.es

Environmental Applications

The reactive nature of this compound makes it a valuable compound for synthesizing materials used in environmental remediation, particularly for water treatment and the removal of pollutants like organic dyes.

This compound is utilized in the synthesis of advanced functional materials, such as hydrogels, for water purification. indexacademicdocs.orgbohrium.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are being explored for treating contaminated water sources. semanticscholar.org The vinyl and trichlorosilyl groups of the molecule allow it to act as a cross-linker and an anchor, grafting functional polymers onto substrates. semanticscholar.org

In one application, this compound is used in the hydrolyzation and polycondensation process to create a thermoresponsive hydrogel on a polyurethane sponge skeleton, designed for harvesting water vapor from the atmosphere. chemrxiv.org In other research, complex trichlorosilane derivatives, such as octadecyltrichlorosilane, have been used to render surfaces superhydrophobic, a property valuable for developing efficient oil-water separation materials. rexresearch.com These applications highlight the role of trichlorosilane chemistry in creating materials with tailored surface properties for environmental benefit.

A significant application of this compound in environmental science is in the creation of adsorbents for removing dyes from industrial wastewater. indexacademicdocs.orgdergipark.org.tr A novel hydrogel synthesized from this compound, chitosan, and polyacrylamide (VSi-CTS-g-PAAm) has demonstrated high efficacy in removing Methylene Blue, a common industrial dye, from aqueous solutions. indexacademicdocs.orgresearchgate.net

Research findings indicate that the adsorption process is highly dependent on environmental conditions. researchgate.net The removal of Methylene Blue by the VSi-CTS-g-PAAm hydrogel was found to be most effective at a pH of 12 and a temperature of 50°C, achieving approximately 98% dye removal. indexacademicdocs.orgresearchgate.net The study also revealed that the adsorption process is endothermic and follows pseudo-second-order kinetics. researchgate.net The equilibrium data aligned well with the Langmuir isotherm model, which suggests a monolayer adsorption process where the dye molecules form a single layer on the surface of the hydrogel. indexacademicdocs.orgresearchgate.net These findings suggest that materials derived from this compound have significant potential for use in treating dye-contaminated wastewater. dergipark.org.tr

ParameterFinding for VSi-CTS-g-PAAm HydrogelSource
Target PollutantMethylene Blue (MB) Dye indexacademicdocs.org
Maximum Removal Efficiency~98% researchgate.net
Optimal pH12 researchgate.net
Optimal Temperature50°C researchgate.net
Adsorption KineticsAdheres to pseudo-second-order kinetics. researchgate.net
Isotherm ModelConforms to the Langmuir isotherm model. indexacademicdocs.org
ThermodynamicsCharacterized as an endothermic process. researchgate.net

Emerging Applications in Energy Harvesting and Biomedical Fields

The ability of this compound and related compounds to form robust, functional surface layers is driving research into new applications in high-technology sectors like energy and medicine. google.comacs.org

In the field of energy harvesting, which focuses on converting ambient mechanical or thermal energy into electricity, surface properties are critical. rsc.org Triboelectric nanogenerators (TENGs), for example, rely on the contact electrification between two materials. rsc.orgacs.org The performance of these devices can be significantly enhanced by modifying the surface chemistry of the triboelectric layers. rsc.org While research has not focused specifically on this compound, complex fluorinated alkyltrichlorosilanes like (heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane and 1H,1H,2H,2H-perfluorooctyl trichlorosilane are used to functionalize surfaces in TENGs. rsc.orgnih.govnih.gov These modifications can increase surface charge density and hydrophobicity, leading to higher power output and stability, demonstrating the potential of the trichlorosilane functional group in this emerging field. nih.govnih.gov

In the biomedical field, modifying the surface of materials is crucial for improving biocompatibility and preventing adverse reactions like blood clotting (thrombosis) when a device is implanted. nih.govacs.org this compound has been used directly in surface modification strategies for blood-contacting devices. nih.gov In one study, metal (Nitinol) and glass surfaces were primed with this compound (TCVS) before grafting on other polymers. nih.gov This surface treatment was part of a strategy to reduce fibrinogen adsorption and platelet adhesion, which are the initial steps in thrombus formation. nih.gov Other research has shown that films made from this compound-modified-chitosan exhibit enhanced antibacterial activity against several strains of bacteria, including E. coli and S. aureus. researchgate.net The ability of the trichlorosilyl group to anchor functional and biocompatible layers to substrates makes it a powerful tool in developing advanced medical devices, biosensors, and antimicrobial surfaces. google.comacs.org

FieldApplicationRole of Trichlorosilane CompoundSource
Energy HarvestingTriboelectric Nanogenerators (TENGs)Fluorinated alkyltrichlorosilanes are used to functionalize surfaces, increasing output voltage and charge density. rsc.orgnih.govnih.gov
BiomedicalSurface priming for blood-contacting devicesThis compound is used to prime metal surfaces to anchor subsequent polymer layers that reduce protein and platelet adhesion. nih.gov
BiomedicalAntibacterial filmsThis compound-modified-chitosan films show significantly enhanced antibacterial activity. researchgate.net

Safety, Environmental Considerations, and Handling in Research Settings

General Safety Protocols for Chlorosilanes

Chlorosilanes, including trichlorovinylsilane, are characterized by their silicon-chlorine bonds, rendering them highly reactive, especially with water and atmospheric moisture noaa.govontosight.aipcc.eu. This reactivity leads to the formation of hydrogen chloride (HCl) gas and heat, posing significant hazards noaa.govhscpoly.comnoaa.govitcilo.orgoecd.orgdakenchem.com. Therefore, all handling operations must be conducted in well-ventilated areas, preferably within a chemical fume hood gelest.comfishersci.comnorthwestern.edu. Storage should be in tightly sealed containers, away from moisture, heat, sparks, and open flames itcilo.orggelest.comfishersci.comnj.govchemicalbook.comlindecanada.cagelest.comgelest.com. Inert gas blanketing is often recommended for storage to prevent contact with air and moisture gelest.comfishersci.comchemicalbook.comlindecanada.ca. Due to their flammability, sources of ignition must be meticulously controlled, and all equipment, including transfer lines, should be properly grounded to prevent electrostatic discharge noaa.govgelest.comfishersci.comchemicalbook.comlindecanada.cagelest.com.

Personal protective equipment (PPE) is paramount. This includes chemical splash goggles, face shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and protective clothing such as lab coats or aprons gelest.comfishersci.comglobalsilicones.orgchemicalbook.comscribd.comnoaa.govlabmanager.com. Respiratory protection, such as a NIOSH-certified combination organic vapor/acid gas respirator, may be necessary depending on the potential for inhalation exposure gelest.com.

Occupational Exposure and Health Hazards

Chlorosilanes are known to be corrosive and toxic. The primary hazards stem from their reactivity with moisture, which liberates hydrogen chloride (HCl) gas noaa.govhscpoly.comnoaa.govitcilo.orgoecd.orgdakenchem.com. HCl is a strong irritant and corrosive agent that can cause severe burns to the skin, eyes, and respiratory tract itcilo.orgglobalsilicones.orgnj.govscbt.comscbt.comnj.gov.

Inhalation: Inhaling this compound vapors or the HCl fumes produced upon contact with moisture can cause severe irritation to the nose, throat, and lungs, leading to coughing, wheezing, shortness of breath, and potentially pulmonary edema (fluid in the lungs), which is a medical emergency itcilo.orgnj.govscbt.comscbt.comnj.govinchem.org. Symptoms may be delayed itcilo.orgscbt.com.

Skin Contact: Direct contact with liquid this compound or its vapors can cause severe skin burns, ranging from first to third degree depending on concentration and duration of exposure gelest.comglobalsilicones.orgscbt.comscbt.com.

Eye Contact: Contact with liquid or vapor can lead to severe eye irritation, chemical burns, and potentially permanent vision loss itcilo.orggelest.comglobalsilicones.orgnj.govscbt.comscbt.comnj.gov.

While specific occupational exposure limits (OELs) for this compound may not be universally established, the hazards associated with the liberated HCl are well-documented, with OSHA PELs for HCl being 5 ppm nj.govnj.gov. Due to the corrosive nature and potential for severe injury, minimizing all forms of exposure is critical globalsilicones.orgscribd.comlabmanager.com.

Emergency Response and First Aid Procedures in Research Environments

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spills: For small spills, absorb the material with dry, inert absorbent material such as dry sand or diatomaceous earth chemicalbook.comscbt.com. Avoid using combustible absorbents. Ensure the area is well-ventilated. For larger spills, evacuate the area and use appropriate containment measures, such as covering the spill with a medium-expansion alcohol-resistant foam scbt.com. Water should generally not be used directly on the spill due to its reactivity, but water spray can be used to knock down vapors or cool adjacent containers chemicalbook.comlindecanada.cascbt.com. All cleanup materials must be collected in sealable, non-plastic containers and disposed of as hazardous waste chemicalbook.comscbt.comutilvtorprom.comutoronto.ca.

Fire: Chlorosilanes are flammable and can produce toxic and corrosive fumes when burning noaa.govitcilo.orgchemicalbook.comlindecanada.ca. Water should not be used directly on chlorosilane fires as it reacts violently, producing HCl and potentially hydrogen gas noaa.govdakenchem.comchemicalbook.comlindecanada.ca. Dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing agents noaa.govchemicalbook.comlindecanada.cagelest.com. Water spray can be used to cool containers exposed to fire and to disperse vapors, but runoff must be managed to prevent contact with the chlorosilane lindecanada.caglobalsilicones.orgscbt.com. Firefighting personnel must wear full protective gear, including self-contained breathing apparatus (SCBA) chemicalbook.comlindecanada.caglobalsilicones.orgscbt.com.

First Aid:

Inhalation: Remove the affected person to fresh air immediately. Keep them at rest and in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention itcilo.orggelest.comchemicalbook.comgelest.comnj.govinchem.org.

Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical attention gelest.comchemicalbook.comgelest.comglobalsilicones.orgnj.govscbt.comscbt.cominchem.org.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention itcilo.orggelest.comnj.govchemicalbook.comgelest.comglobalsilicones.orgnj.govscbt.comscbt.cominchem.org.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink water or milk. Seek immediate medical attention itcilo.orggelest.comchemicalbook.comgelest.comscbt.cominchem.org.

Emergency eyewash stations and safety showers should be readily accessible in all areas where chlorosilanes are handled gelest.comfishersci.comnorthwestern.edulabmanager.com.

Environmental Fate and Degradation in Laboratory Contexts

Chlorosilanes, including this compound, are highly reactive with water and atmospheric moisture, leading to rapid hydrolysis noaa.govontosight.ainoaa.govitcilo.orgoecd.orgdakenchem.com. This reaction produces hydrogen chloride (HCl) and silanols noaa.govontosight.aioecd.org. HCl will readily dissociate in water, potentially acidifying local environments oecd.org. The rate of degradation of this compound in the atmosphere by hydroxyl radicals is not well-established, but its high reactivity suggests it will not persist nih.gov.

In a laboratory context, uncontrolled releases can lead to contamination of soil and water resources utilvtorprom.com. The primary concern regarding environmental fate is the immediate hydrolysis to HCl, which is corrosive and can impact aquatic life in poorly buffered systems due to pH changes oecd.org. Silanol (B1196071) degradation products are generally not considered readily biodegradable oecd.org. Therefore, preventing releases into drains or the environment is critical labmanager.comutilvtorprom.com.

Waste Management and Disposal in Academic Research

Proper disposal of chlorosilane waste is essential to prevent environmental contamination and ensure safety utilvtorprom.comutoronto.capurdue.edu. Due to their reactivity, chlorosilanes and their residues must be handled as hazardous waste.

Collection and Storage: Waste should be collected in appropriate, sealable containers, clearly labeled as hazardous waste, and stored in a designated satellite accumulation area (SAA) or hazardous waste storage facility, away from incompatible materials, heat, and moisture gelest.comchemicalbook.comutoronto.capurdue.edu. Avoid using plastic containers for storage if possible, as some chlorosilanes may react with them chemicalbook.com.

Treatment and Neutralization: Waste chlorosilanes often require neutralization. A common method involves controlled hydrolysis (quenching) with water, often with the addition of an alkali like lime slurry to neutralize the generated hydrochloric acid purdue.eduosti.gov. This process forms solid byproducts suitable for landfill disposal. However, care must be taken as these reactions can be exothermic and generate hazardous gases. Hydrolysis of hydrochlorosilanes (those containing Si-H bonds) can also liberate flammable hydrogen gas, posing an explosion risk astm.orggoogle.com.

Disposal: Disposal must comply with all local, state, and federal regulations. Only licensed hazardous waste disposal facilities should be used gelest.comutoronto.capurdue.edu. Never dispose of chlorosilane waste down laboratory drains or into general waste streams chemicalbook.comlabmanager.comutilvtorprom.comutoronto.capurdue.edu.

Q & A

Basic: What are the critical safety considerations when handling trichlorovinylsilane in laboratory experiments?

Methodological Answer:
this compound is classified as a flammable liquid (GHS Category 2), skin corrosion agent (Category 1A), and acute inhalation hazard (Category 3). Researchers must:

  • Use explosion-proof equipment and chemical-resistant PPE (e.g., nitrile gloves, face shields).
  • Conduct reactions in fume hoods with inert gas purging to minimize moisture exposure.
  • Implement emergency protocols for spills, including immediate neutralization with sodium bicarbonate and access to emergency showers .
  • Document all safety measures following NIH preclinical reporting guidelines to ensure reproducibility and compliance .

Basic: What analytical techniques are most effective for characterizing this compound's chemical stability under varying storage conditions?

Methodological Answer:

  • Purity Assessment: Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm ID) and helium carrier gas (1.2 mL/min).
  • Structural Verification: Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy in CDCl3_3 at 25°C, comparing chemical shifts to reference databases.
  • Stability Studies: Conduct accelerated degradation tests via thermal gravimetric analysis (TGA) at 40–120°C under controlled humidity (0–80% RH). Report decomposition thresholds (e.g., >5% mass loss) and kinetic parameters .

Advanced: How can researchers resolve discrepancies in reported reaction kinetics of this compound with hydroxyl-containing compounds?

Methodological Answer:

  • Variable Isolation: Design factorial experiments to test solvent polarity (dielectric constant 4–40), temperature (25–80°C), and catalyst loadings (0.1–5 mol%).
  • Cross-Validation: Use in situ Fourier-transform infrared (FTIR) spectroscopy to monitor Si-O bond formation rates. Compare results with density functional theory (DFT) calculations (B3LYP/6-31G* level) to validate transition-state energies.
  • Data Reconciliation: Apply Arrhenius plot analysis across studies to identify outliers in activation energy (±10 kJ/mol thresholds) .

Advanced: What methodological approaches enable the prediction of this compound's environmental fate through computational modeling?

Methodological Answer:

  • Hydrolysis Prediction: Use quantitative structure-activity relationship (QSAR) models to estimate hydrolysis half-lives in aqueous solutions (pH 3–11). Validate with experimental data from OECD 111 shake flask studies.
  • Atmospheric Persistence: Apply EPI Suite software to predict OH radical reaction rates (kOH_{\text{OH}}). Compare with gas-phase FTIR measurements of degradation products (e.g., HCl, SiO2_2).
  • Bioaccumulation Potential: Calculate log Kow_{\text{ow}} values via reverse-phase HPLC and correlate with molecular volume descriptors .

Basic: What are the standardized protocols for documenting experimental procedures involving this compound to ensure reproducibility?

Methodological Answer:

  • Synthesis Documentation: Report reagent stoichiometry (±2%), reaction time (±5%), and purification methods (e.g., fractional distillation at 80–85°C under reduced pressure).
  • Data Reporting: Include full spectral datasets (NMR, HRMS) in supplementary materials, specifying instrument models (e.g., Bruker Avance III HD 400 MHz) and acquisition parameters (e.g., 16 scans for 13C^{13}\text{C} NMR).
  • Compliance: Adhere to Beilstein Journal guidelines for compound characterization and SI unit standardization .

Advanced: How should researchers design multi-phase studies to investigate the catalytic mechanisms of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Probes: Use kinetic isotope effect (KIE) studies (kHk_{\text{H}}/kDk_{\text{D}}) to identify rate-determining steps.
  • Spectroscopic Monitoring: Track silicon intermediates via X-ray absorption spectroscopy (XAS) at the Si K-edge (1.840 keV).
  • Catalysis Pathways: Perform mercury poisoning experiments to distinguish homogeneous vs. heterogeneous mechanisms. Compare turnover frequencies (TOF) with Marcus theory predictions for electron transfer .

Basic: How can researchers mitigate moisture-induced side reactions during this compound synthesis?

Methodological Answer:

  • Environmental Control: Use gloveboxes with <1 ppm H2_2O and molecular sieves (3 Å) for solvent drying.
  • Reagent Purging: Pre-treat reaction vessels with trimethylchlorosilane (10% v/v in hexane) to passivate glass surfaces.
  • Real-Time Monitoring: Implement Karl Fischer titration to maintain H2_2O levels below 50 ppm during synthesis .

Advanced: What strategies address contradictions in this compound's reported thermal stability across differential scanning calorimetry (DSC) studies?

Methodological Answer:

  • Experimental Harmonization: Standardize heating rates (e.g., 10°C/min) and sample masses (5±0.2 mg) across studies.
  • Atmosphere Effects: Compare decomposition onset temperatures under N2_2 vs. air to assess oxidative pathways.
  • Multi-Technique Validation: Correlate DSC data with thermogravimetric analysis (TGA) mass loss profiles and evolved gas analysis (EGA) via FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.